Phenyl azetidine-1-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
phenyl azetidine-1-carboxylate |
InChI |
InChI=1S/C10H11NO2/c12-10(11-7-4-8-11)13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
InChI Key |
WNWYMOVPYPGMRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Phenyl Azetidine 1 Carboxylate and Its Derivatives
Strategies for Azetidine (B1206935) Ring Formation
The formation of the azetidine ring can be achieved through various synthetic strategies, primarily involving the formation of a carbon-nitrogen bond to close the four-membered ring.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a common and effective method for synthesizing azetidines. This approach involves the ring closure of a linear precursor containing both the nitrogen atom and a suitable leaving group or reactive site.
The intramolecular nucleophilic substitution of γ-haloamines is a classical and straightforward method for the synthesis of the azetidine ring. In this approach, a 3-halopropylamine derivative, upon treatment with a base, undergoes cyclization to form the corresponding azetidine. The nitrogen atom acts as the nucleophile, displacing the halide to form the cyclic product. The precursor, a γ-haloamine, can be synthesized from the corresponding amino alcohol. For instance, 3-amino-1-propanol can be N-protected, followed by conversion of the hydroxyl group to a halide. Subsequent deprotection and cyclization under basic conditions yield the azetidine ring.
| Precursor | Reagents and Conditions | Product | Yield (%) |
| N-(3-bromopropyl)aniline | K2CO3, Acetone, reflux | 1-Phenylazetidine | - |
| 3-Chloropropylamine hydrochloride | NaOH, H2O | Azetidine | - |
Another widely used intramolecular approach is the cyclization of γ-amino alcohols. This method typically involves the activation of the terminal hydroxyl group to transform it into a good leaving group, such as a tosylate or mesylate, which is then displaced by the amine to form the azetidine ring. For example, 3-amino-1-propanol can be reacted with phenyl chloroformate to form the corresponding N-phenylcarbamate. The hydroxyl group is then activated, and subsequent base-mediated cyclization affords phenyl azetidine-1-carboxylate.
A notable example involves the use of N,N'-carbonyldiimidazole (CDI) to activate the hydroxyl group of an amino alcohol, facilitating the cyclization to form N-protected azetidines. This method is advantageous as it avoids the use of toxic reagents and demonstrates tolerance to a variety of functional groups.
| Starting Material | Activating Agent | Base | Product | Yield (%) |
| 3-(Phenylamino)propan-1-ol | TsCl | Pyridine (B92270) | 1-Phenyl-azetidine | - |
| N-(3-hydroxypropyl)aniline | MsCl, Et3N | - | 1-Phenyl-azetidine | - |
Specific yield data for the direct synthesis of this compound using this method requires further investigation from specialized literature.
Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for the synthesis of N-heterocycles, including azetidines. This method allows for the formation of a C-N bond through the activation of a typically unreactive C-H bond. For the synthesis of azetidine derivatives, this often involves the cyclization of an amine tethered to a suitable alkyl chain.
While direct examples for the synthesis of this compound are not prevalent, the methodology has been successfully applied to construct complex azetidine-containing scaffolds. For instance, picolinamide-directed palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds has been utilized to create various azabicyclic structures. researchgate.net The reaction typically employs a palladium catalyst, a ligand, and an oxidant. The directing group is crucial for bringing the palladium catalyst into proximity with the targeted C-H bond. Although this method holds great potential, its application to the specific synthesis of this compound derivatives is an area for further exploration.
A notable advancement in this area is the synthesis of strained benzazetidines via palladium-catalyzed intramolecular C-H amination of N-benzyl picolinamides. researchgate.net This strategy highlights the ability to control the reductive elimination pathways in high-valent palladium catalysis to favor the formation of the strained four-membered ring.
Intermolecular Cycloaddition Reactions
Intermolecular cycloadditions provide a convergent approach to the azetidine ring system by combining two different molecules.
The Aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a highly atom-economical method for synthesizing azetidines. This reaction involves the photochemical excitation of either the imine or the alkene, followed by a cycloaddition to form the four-membered ring.
However, the application of this reaction has been met with challenges, primarily due to the efficient E/Z isomerization of the imine upon photoexcitation, which competes with the desired cycloaddition. To overcome this, strategies have been developed that involve the use of cyclic imines, which are unable to isomerize, or the activation of the alkene component.
Recent advancements have demonstrated copper-catalyzed photocycloadditions of non-conjugated imines and alkenes, providing a variety of substituted azetidines. researchgate.netnih.gov This method relies on the selective activation of the alkene through a coordination-metal-to-ligand charge transfer (MLCT) pathway. While this represents a significant step forward in intermolecular azetidine synthesis, specific examples leading to this compound are not yet widely reported. The development of N-phenylcarbonyl imine substrates for such reactions could open a direct pathway to the target compound and its derivatives.
[2+2] Photocycloaddition Strategies
The [2+2] photocycloaddition reaction, particularly the aza Paternò-Büchi reaction, stands as a direct and efficient pathway for the synthesis of the azetidine ring. oup.comnih.gov This reaction involves the photochemical excitation of an imine, which then undergoes a cycloaddition with an alkene to form the desired four-membered heterocycle. oup.comtandfonline.com The majority of these reactions are intermolecular, where UV light irradiation leads to the excitation of the imine component. oup.comtandfonline.com However, a significant challenge in this approach is the competing E/Z isomerization of the imine upon excitation, which can be an unproductive relaxation pathway. oup.com To circumvent this, many successful examples in the literature utilize cyclic imines to prevent this isomerization. oup.comtandfonline.com
Intramolecular [2+2] photocycloadditions have also been successfully employed to construct azetidine scaffolds. oup.com For instance, both direct and acetone-sensitized excitation of certain bichromophoric systems containing an imine and an alkene have been shown to yield the corresponding azetidine in high yields (80-85%). oup.com Notably, these intramolecular reactions can proceed efficiently even without a conjugating group on the imine. oup.com
Recent advancements have focused on overcoming the limitations of traditional UV-mediated aza Paternò-Büchi reactions, such as the development of visible-light-mediated processes. researchgate.netorganic-chemistry.orgnih.gov These modern approaches often employ photocatalysts to facilitate the reaction under milder conditions and can expand the substrate scope to include previously unreactive unactivated alkenes. researchgate.netrsc.org For example, visible-light-enabled intramolecular [2+2] cycloadditions have been reported to access complex tricyclic azetidines. researchgate.net
| Reaction Type | Key Features | Typical Conditions | Challenges |
|---|---|---|---|
| Intermolecular Aza Paternò-Büchi | Direct formation of azetidine ring from an imine and an alkene. oup.com | UV light irradiation. tandfonline.com | Competing E/Z isomerization of acyclic imines. oup.com |
| Intramolecular Aza Paternò-Büchi | Formation of fused or bridged azetidine systems. oup.com | Direct or sensitized photoexcitation. oup.com | Substrate design and conformational constraints. |
| Visible-Light-Mediated [2+2] | Use of photocatalysts to enable reaction with visible light. researchgate.netnih.gov | Iridium or other photosensitizers, visible light source. nih.govrsc.org | Catalyst stability and substrate compatibility. |
Ring Expansion Reactions
One-Carbon Ring Expansion of Aziridines
A powerful strategy for the synthesis of azetidines is the one-carbon ring expansion of more readily available aziridine (B145994) precursors. nih.gov This transformation is often achieved through the formation of an aziridinium (B1262131) ylide intermediate, which then undergoes a oup.comnih.gov-Stevens rearrangement. nih.govtandfonline.com The process typically involves the reaction of an N-substituted aziridine with a carbene precursor, such as a diazo compound, in the presence of a metal catalyst. nih.govchemrxiv.org The resulting ammonium (B1175870) ylide rearranges to afford the one-carbon homologated azetidine ring. nih.gov
A significant challenge in this methodology is the potential for a competing cheletropic extrusion of an olefin from the aziridinium ylide intermediate, which is often a highly favorable side reaction. tandfonline.comnih.gov Overcoming this inherent reactivity is key to achieving high yields of the desired azetidine. Biocatalysis has emerged as a promising solution to this challenge. Engineered variants of cytochrome P450 enzymes have been developed that act as "carbene transferases." nih.govtandfonline.com These biocatalysts can facilitate the enantioselective one-carbon ring expansion of aziridines with exceptional control, achieving high enantiomeric ratios (e.g., 99:1 er) by favoring the oup.comnih.gov-Stevens rearrangement over the undesired cheletropic extrusion. nih.govtandfonline.com This enzymatic approach represents a significant advance, as it promotes a transformation that is difficult to control using traditional chemical catalysts. tandfonline.com
Ring Contraction from Larger Heterocycles (e.g., Pyrrolidinones)
The synthesis of azetidines can also be accomplished through the ring contraction of larger, five-membered heterocycles like pyrrolidinones. chemrxiv.orgnih.gov A notable example is the conversion of N-sulfonyl-2-pyrrolidinone derivatives into α-carbonylated N-sulfonylazetidines. chemrxiv.orgosaka-u.ac.jp This method involves a robust one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. chemrxiv.orgosaka-u.ac.jp
The process begins with the selective monobromination of an N-sulfonyl-2-pyrrolidinone at the α-position. osaka-u.ac.jp This α-bromo intermediate then undergoes a reaction with a variety of nucleophiles, such as alcohols, phenols, or anilines, in the presence of a base like potassium carbonate. chemrxiv.orgosaka-u.ac.jp This induces a Favorskii-type rearrangement mechanism, leading to the contraction of the five-membered ring and the formation of the four-membered azetidine ring with the incorporation of the nucleophile at the α-carbonyl position. nih.gov This strategy is versatile, allowing for the efficient synthesis of a range of functionalized azetidine building blocks from inexpensive and readily available starting materials. osaka-u.ac.jp Another reported route involves the synthesis of (±)-azetidine-2-carboxylic acid from 2-pyrrolidinone, proceeding through a 3-bromo-2-methoxy-1-pyrroline intermediate. oup.comnih.gov
Precursor-Based Synthetic Routes
Utilization of Strained Bicyclic Systems (e.g., 1-Azabicyclo[1.1.0]butanes)
Highly strained bicyclic systems, particularly 1-azabicyclo[1.1.0]butanes (ABBs), serve as valuable precursors for the synthesis of functionalized azetidines. The inherent strain energy of ABBs provides a strong thermodynamic driving force for ring-opening reactions, allowing for the introduction of substituents at the 1- and 3-positions of the azetidine ring. The transformations of ABBs typically proceed through the cleavage of the C3-N bond.
A common strategy involves the reaction of ABBs with a wide range of nucleophiles. For example, the ring-opening of ABBs with aryl Grignard reagents can be used to install an aryl group at the C3 position. Similarly, direct alkylation of ABBs with organometallic reagents in the presence of a copper catalyst, such as Cu(OTf)₂, provides a rapid route to bis-functionalized azetidines bearing alkyl, allyl, vinyl, and benzyl (B1604629) groups. The versatility of this approach is further demonstrated by strain-release-driven Friedel-Crafts spirocyclization reactions of ABB-tethered (hetero)aryls and the use of dual copper/photoredox catalysis for the multicomponent allylation of ABBs. These methods harness the strain of the bicyclic precursor to facilitate the construction of complex and diverse azetidine structures.
| Reagent/Catalyst System | Type of Functionalization | Resulting Azetidine Product |
|---|---|---|
| Aryl Grignard Reagents | C3-Arylation via nucleophilic ring-opening. | 3-Arylazetidines. |
| Organometal Reagents / Cu(OTf)₂ | Direct C3-alkylation/allylation/vinylation. | 1,3-Bis-functionalized azetidines. |
| Thiols | Ring-opening to form 3-sulfenylazetidines. | Azetidines with a sulfur-containing substituent at C3. |
| Aromatic Amines / Mg(ClO₄)₂ | Formation of 3-aminoazetidine derivatives. | Azetidines with an amino group at C3. |
| Hydrazoic Acid (HN₃) | Ring-opening to form 3-azidoazetidines. | 3-Azidoazetidines, precursors to 3-aminoazetidines. |
Synthesis from Oxetane and Azetidinone Precursors
Azetidines can be synthesized from other four-membered heterocyclic precursors such as oxetanes and azetidinones. nih.gov One approach starts from (N-Boc)azetidin-3-one, which can undergo a DBU-catalyzed Horner–Wadsworth–Emmons reaction with methyl-2-(dimethoxyphosphoryl)acetate to yield methyl 2-(N-Boc-azetidin-3-ylidene)acetate. This α,β-unsaturated ester is a versatile intermediate that can subsequently react with various heterocyclic amines via an aza-Michael addition to produce a range of functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Similarly, oxetan-3-one can be converted to methyl (oxetan-3-ylidene)acetate through the same Horner–Wadsworth–Emmons methodology. This highlights a parallel synthetic strategy for accessing related four-membered heterocycles.
Furthermore, substituted azetidinones themselves can be valuable precursors. For example, a novel conversion of a 3-(1-hydroxyethyl)azetidinone to a 3-(hydroxymethyl)azetidinone has been reported, demonstrating the potential for functional group interconversion on the pre-formed azetidinone ring before its potential reduction to the corresponding azetidine. The reduction of the β-lactam (azetidin-2-one) moiety is a known method for accessing the saturated azetidine core.
Metal-Catalyzed and Organocatalyzed Approaches
Catalysis offers a powerful platform for the synthesis of azetidines, enabling reactions that are otherwise challenging due to the inherent ring strain of the four-membered system. Both transition metals and small organic molecules (organocatalysts) have been successfully employed to facilitate the construction of the azetidine core.
Transition metals are widely used to catalyze the formation of azetidine rings through various mechanisms, including radical annulation, C-H amination, and ring expansion reactions.
Copper (Cu): Copper catalysis has proven effective for azetidine synthesis through mechanisms like radical cascade cyclizations. the-innovation.orgnih.govnih.gov A photo-induced, copper-catalyzed radical annulation of aliphatic amines with alkynes has been developed to produce highly functionalized azetidines. the-innovation.orgnih.govnih.gov This method involves a [3+1] radical cascade cyclization where photogenerated α-aminoalkyl radicals are captured by alkynes, initiating a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization. nih.govnih.gov This approach is notable for its atom economy, operational simplicity, and the use of an inexpensive catalyst. nih.gov Copper catalysts are also employed in the enantioselective boryl allylation of azetines to access chiral 2,3-disubstituted azetidines. acs.org
Rhodium (Rh): Rhodium catalysts are particularly useful in ring expansion strategies. For instance, a rhodium-catalyzed ring expansion of aziridines with vinyl-N-triftosylhydrazones has been developed to synthesize 2-vinyl azetidines. researchgate.net Another approach involves the rhodium-catalyzed ring expansion of 2-(azetidin-3-ylidene) acetates with aryl boronic acids, proceeding through a domino conjugate addition/N-directed α-C(sp³)–H activation process to yield 4-aryl-4,5-dihydropyrrole-3-carboxylates. acs.orgthieme-connect.de Furthermore, rhodium-catalyzed intermolecular sp³-C–H amination provides a pathway to substituted azetidines, demonstrating stereospecificity that allows for the creation of optically active products with tetrasubstituted centers. nsf.gov
Titanium (Ti): Titanium-mediated syntheses offer unique routes to azetidines, particularly spirocyclic structures. A method utilizing Ti(IV) mediates the formation of spirocyclic NH-azetidines from oxime ethers and an alkyl Grignard reagent or a terminal olefin. researchgate.netnih.govrsc.org The proposed mechanism is a Kulinkovich-type reaction, where a titanacyclopropane intermediate acts as a 1,2-aliphatic dianion equivalent, which then inserts into the oxime ether to form the four-membered ring in a single step. researchgate.netnih.govrsc.org This transformation yields structurally diverse NH-azetidines that were previously unreported. researchgate.netnih.gov
Cobalt (Co): Cobalt catalysis is employed in the synthesis of polysubstituted azetidines from homomethallylamines via a metal hydride hydrogen atom transfer (MHAT)/radical polar crossover (RPC) reaction. thieme-connect.com This method is advantageous for creating sterically hindered and complex four-membered heterocycles under mild conditions. thieme-connect.com Cobalt catalysts have also been used in the ring-opening amination of azetidines to form 1,3-diamines. rsc.org
| Metal Catalyst | Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Copper | Photo-induced [3+1] radical cascade cyclization | Aliphatic amines, Alkynes | Atom economic, uses inexpensive catalyst, mild conditions. | the-innovation.orgnih.govnih.gov |
| Rhodium | Ring expansion of aziridines | Aziridines, Vinyl-N-triftosylhydrazones | Access to functionalized 2-alkenyl azetidines. | researchgate.net |
| Titanium | Kulinkovich-type cyclization | Oxime ethers, Grignard reagents/Olefins | Forms structurally diverse spirocyclic NH-azetidines in one step. | researchgate.netnih.govrsc.org |
| Cobalt | MHAT/RPC Cycloisomerization | Homomethallylamines | Synthesizes sterically hindered, polysubstituted azetidines. | thieme-connect.com |
Electrocatalysis represents an emerging and sustainable strategy for azetidine synthesis. An electrocatalytic method for the intramolecular hydroamination of allylic sulfonamides has been reported, which provides access to azetidines. acs.orgorganic-chemistry.org This process merges cobalt catalysis with electricity to regioselectively generate key carbocationic intermediates that undergo direct intramolecular C–N bond formation. acs.orgresearchgate.net Electrochemical kinetic analysis suggests that the rate-determining step involves either catalyst regeneration or a second electrochemical oxidation to form the carbocationic intermediate. acs.org This approach highlights the utility of electrochemistry in mediating catalyst oxidation for challenging transformations. acs.org
Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reagents in immiscible phases, and it has been successfully applied to the enantioselective synthesis of azetidine derivatives. unimi.it A notable application is the synthesis of spiro-3,2′-azetidine oxindoles, which combines two important pharmacophores. acs.org This synthesis is achieved with high enantiomeric ratios (up to 2:98 er) through an intramolecular C–C bond formation activated by a novel chiral cation phase-transfer catalyst. acs.org Control experiments point towards an interfacial mechanism where the catalyst achieves asymmetric induction by activating a chloride leaving group. acs.org An efficient and highly enantioselective phase-transfer-catalyzed aza-Michael reaction of 3,3-dinitroazetidine (B175035) with α,β-unsaturated ketones has also been developed using a quinidine-based catalyst. researchgate.net This marked the first use of azetidines as N-centered nucleophiles in such catalytic reactions. researchgate.net
N-Heterocyclic carbenes (NHCs) have become versatile organocatalysts in modern organic synthesis. chalmers.sebeilstein-journals.org In azetidine chemistry, NHCs have been utilized in ring expansion reactions. For example, the treatment of an azetidine-containing cyclic aldehyde with an NHC can generate an acyl anion intermediate, leading to the formation of a ring-expanded lactam. researchgate.net NHC catalysis has also been applied to the reaction of carbon dioxide with N-tosylaziridines, which, followed by desulfonylation, provides an insertion product, demonstrating the utility of NHCs in facilitating reactions with small, strained rings. researchgate.net Furthermore, copper(I) complexes bearing NHC ligands have shown excellent catalytic activity in the [3+2] cycloaddition of sulfonyl azides and alkynes, a reaction that can lead to N-sulfonylamidine products. beilstein-journals.org
Continuous Flow Synthesis of Azetidine Derivatives
Continuous flow technology offers significant advantages over traditional batch processing, including enhanced safety, scalability, and precise control over reaction parameters. This technology is particularly well-suited for handling reactive intermediates and performing reactions at temperatures not easily accessible in batch. uniba.itnih.govacs.org
A continuous flow synthesis of C3-functionalized azetidines has been developed using N-Boc-3-iodoazetidine as a common precursor. uniba.itnih.govacs.org The process involves a lithium-halogen exchange to generate a C3-lithiated azetidine intermediate, which is then trapped by an electrophile. uniba.it Flow technology enables the safe handling of this lithiated species at significantly higher temperatures (e.g., -50 °C) compared to batch methods. uniba.itnih.govacs.org The use of cyclopentyl methyl ether (CPME) as a green solvent further enhances the sustainability of the process. uniba.it This methodology has been successfully combined with the continuous flow preparation of substrates, enabling a telescoped, multistep approach to bioactive azetidine compounds. researchgate.net Another telescoped continuous flow protocol has been developed for the generation, lithiation, and electrophilic trapping of highly strained 1-azabicyclo[1.1.0]butanes to produce azetidine boronic esters. researchgate.net
| Parameter | Batch Processing | Continuous Flow Processing | Reference |
|---|---|---|---|
| Temperature Control | Less precise, potential for hotspots. | Excellent, superior heat transfer. | uniba.itnih.gov |
| Safety | Higher risk when handling unstable intermediates at scale. | Inherently safer due to small reaction volumes. | uniba.itresearchgate.net |
| Scalability | Often challenging (re-optimization needed). | Straightforward by running the system for longer periods. | uniba.itacs.org |
| Handling of Intermediates | Requires isolation or very low temperatures for reactive species. | Enables use of highly reactive intermediates at higher temperatures. | nih.govacs.org |
Reactivity and Transformational Chemistry of Phenyl Azetidine 1 Carboxylate Scaffolds
Ring-Opening Reactions of the Azetidine (B1206935) Core
The significant strain energy of the azetidine ring makes it susceptible to cleavage under various conditions, providing a pathway to diverse functionalized acyclic amines. The nature of the N-substituent is critical; electron-withdrawing groups, such as the phenoxycarbonyl moiety, activate the ring, making it more prone to nucleophilic attack. mdpi.comnih.gov
Nucleophilic Ring Opening Reactions
The reaction of N-acyl azetidines, including phenyl azetidine-1-carboxylate, with nucleophiles is a well-established method for generating γ-amino compounds. The regioselectivity of the ring-opening is influenced by both electronic and steric factors. Typically, nucleophilic attack occurs at the less substituted C2 or C3 carbon of the azetidine ring. nih.gov
In the case of this compound, the presence of the phenyl group can direct the nucleophilic attack. For instance, the reaction of 2-phenyl-substituted aziridines with CO2, a process analogous to reactions azetidines might undergo, shows that the nucleophile (in this case, an intramolecular carbamate) preferentially attacks the carbon bearing the phenyl group. scispace.com This is attributed to the stabilization of the developing positive charge at the benzylic position during the transition state. scispace.com The efficiency and regioselectivity of these reactions are highly dependent on the nature of the nucleophile and the reaction conditions. mdpi.comnih.gov
Common nucleophiles employed in these reactions include organometallic reagents, hydrides, halides, and oxygen or nitrogen-based nucleophiles. The outcome of the reaction provides access to a wide array of functionalized propane-1,3-diamine or 3-amino-propan-1-ol derivatives, which are valuable building blocks in medicinal chemistry and materials science.
Strain-Release Driven Transformations
The inherent ring strain of the azetidine ring, approximately 26 kcal/mol, is a powerful driving force for various chemical transformations. bris.ac.uknih.govunife.it This strain can be harnessed to facilitate reactions that would otherwise be thermodynamically unfavorable. While much of the research on strain-release driven transformations focuses on highly strained precursors like 1-azabicyclo[1.1.0]butanes to synthesize functionalized azetidines, the principle extends to the subsequent reactions of the formed azetidine ring. bris.ac.uknih.govnih.govchemrxiv.org
These transformations can be initiated thermally, photochemically, or through catalysis. For example, radical strain-release photocatalysis has been used to access densely functionalized azetidines from azabicyclo[1.1.0]butanes. unife.itchemrxiv.org The resulting functionalized azetidine products, which can include structures analogous to this compound derivatives, can then undergo further reactions where the relief of any remaining ring strain can be a contributing factor.
Functional Group Interconversions on the this compound Framework
Beyond ring-opening, the this compound scaffold allows for a range of functional group manipulations on both the phenyl ring and the azetidine core itself.
Modification of the Phenyl Substituent (e.g., Halogenation, Nitration, Alkylation)
The phenyl group of this compound is amenable to standard electrophilic aromatic substitution reactions. The orientation of these substitutions is directed by the electron-withdrawing nature of the carbamate (B1207046) linkage to the azetidine nitrogen. This typically directs incoming electrophiles to the meta and para positions.
While specific examples for this compound are not extensively detailed in readily available literature, the principles of electrophilic aromatic substitution are well-established. Structure-activity relationship (SAR) studies on related scaffolds, such as 1-phenyl carboxyl pyrazole (B372694) derivatives, demonstrate that various substitutions on the phenyl ring are synthetically accessible and can significantly influence the molecule's biological activity. researchgate.net
Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
| Reaction | Reagents | Expected Major Products |
|---|---|---|
| Halogenation | Br₂ / FeBr₃ | para-bromothis compound |
| Nitration | HNO₃ / H₂SO₄ | para-nitrothis compound |
| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | para-alkylthis compound |
This table is illustrative of expected outcomes based on general principles of organic chemistry.
Reactions at the Azetidine Ring Carbons (e.g., C2, C3)
Functionalization of the azetidine ring carbons without ring-opening presents a significant synthetic challenge but offers a direct route to substituted azetidines.
One of the most effective methods for C-H functionalization of the azetidine ring is through directed metalation followed by quenching with an electrophile. The N-phenoxycarbonyl group can act as a directed metalation group, although its efficacy is less pronounced than that of groups like N-Boc or N-sulfonyl. The deprotonation typically occurs at the C2 position, which is activated by the adjacent nitrogen atom.
The process involves treating the N-protected azetidine with a strong base, such as sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) or pentamethyldiethylenetriamine (PMDETA), to generate a transient lithiated intermediate. nih.govrsc.org This organolithium species is then trapped in situ with a suitable electrophile. nih.govrsc.org This methodology has been successfully applied to various cyclic amines and sulfides, demonstrating its versatility. nih.govresearchgate.net
The stereochemical outcome of these reactions can be influenced by the solvent and the nature of the N-protecting group. nih.gov For instance, studies on N-alkyl-2,3-diphenylaziridines have shown that the stereochemistry of the lithiation-trapping sequence is solvent-dependent. nih.gov
Table 2: Representative Electrophilic Trapping of Lithiated Cyclic Amines
| Substrate | Base/Additive | Electrophile (E) | Product |
|---|---|---|---|
| N-Sulfonyl Ethylene Aziridine (B145994) | s-BuLi / PMDETA | RCHO | syn-hydroxy aziridine |
| Tetrahydrothiophene | s-BuLi / TMEDA | PhMe₂SiCl | α-silyl tetrahydrothiophene |
This table presents data from analogous systems to illustrate the general transformation. rsc.orgresearchgate.net
This approach allows for the introduction of a wide range of substituents, including alkyl, silyl, carboxyl, and hydroxymethyl groups, providing access to a library of functionally diverse azetidine derivatives.
Horner-Emmons Olefination at C3-Oxo Position
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized and reliable synthetic method for creating substituted alkenes from ketones or aldehydes. In the context of azetidine chemistry, this reaction is instrumental in converting an azetidin-3-one (B1332698) scaffold into a versatile intermediate with an exocyclic double bond at the C3 position. This transformation serves as a gateway to further functionalization, particularly for subsequent addition reactions.
The synthesis of acrylic acid esters from N-protected azetidin-3-ones is a key application of the HWE reaction. For instance, the reaction of N-Boc-azetidin-3-one with phosphonate (B1237965) esters, facilitated by a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), effectively yields the corresponding methyl (N-Boc-azetidin-3-ylidene)acetate. rsc.orgacs.org This reaction is highly E-selective, a characteristic feature of HWE reactions involving stabilized phosphorus ylides. The resulting α,β-unsaturated ester is an excellent Michael acceptor, primed for subsequent conjugate addition reactions.
| Reactant | Reagent | Base | Product | Yield | Ref |
| N-Boc-azetidin-3-one | Triethyl phosphonoacetate | DBU | Methyl (N-Boc-azetidin-3-ylidene)acetate | High | rsc.org |
Note: The table presents data for the analogous N-Boc protected compound, illustrating the core transformation at the C3-oxo position.
Aza-Michael Additions
The aza-Michael addition, or conjugate addition of a nitrogen nucleophile, is a powerful method for forming carbon-nitrogen bonds. rsc.org The α,β-unsaturated ester products derived from the Horner-Emmons olefination of azetidin-3-ones are ideal substrates for this reaction. This strategy has been successfully applied to synthesize a diverse range of novel heterocyclic amino acid derivatives. rsc.orgacs.org
The reaction involves the addition of various NH-heterocycles to the azetidin-3-ylidene acetate (B1210297) scaffold. The choice of a non-nucleophilic base such as DBU is crucial to prevent unwanted side reactions, like the cleavage of the ester group. rsc.org A wide array of nitrogen-containing heterocycles, including pyrazoles, imidazoles, triazoles, and indoles, have been successfully employed as nucleophiles in this reaction, demonstrating the versatility of this synthetic approach. rsc.org For example, the addition of 1H-pyrazole to methyl (N-Boc-azetidin-3-ylidene)acetate proceeds efficiently in acetonitrile (B52724) with DBU, yielding the corresponding 3-(pyrazol-1-yl)azetidine adduct. rsc.orgacs.org
The reaction conditions are generally mild, although the duration can vary depending on the nucleophilicity of the amine. Heterocyclic aliphatic amines tend to react faster (e.g., 4 hours) than heterocyclic aromatic amines (e.g., 16 hours). rsc.org
| Nucleophile | Conditions | Product | Yield | Ref |
| 1H-Pyrazole | DBU, Acetonitrile, 16h | 3-(Pyrazol-1-yl)azetidine adduct | 83% | rsc.org |
| 4-Bromo-1H-pyrazole | DBU, Acetonitrile, 16h | 3-(4-Bromo-pyrazol-1-yl)azetidine adduct | 82% | rsc.org |
| 3-Trifluoromethyl-1H-pyrazole | DBU, Acetonitrile, 16h | 3-(3-Trifluoromethyl-pyrazol-1-yl)azetidine adduct | 73% | rsc.org |
| 1H-Imidazole | DBU, Acetonitrile | 3-(Imidazol-1-yl)azetidine adduct | 53% | rsc.org |
| 1H-Benzimidazole | DBU, Acetonitrile | 3-(Benzimidazol-1-yl)azetidine adduct | 56% | rsc.org |
| 1H-Indole | DBU, Acetonitrile | 3-(Indol-1-yl)azetidine adduct | 55% | rsc.org |
Note: The table presents data for the analogous N-Boc protected compound, illustrating the aza-Michael addition to the C3-ylidene scaffold.
Transformations of the Carbamate Group
The phenylcarbamate group on the azetidine nitrogen is not merely a passive protecting group; it can undergo specific chemical transformations. The reactivity of the carbamate allows for either its removal to liberate the secondary amine or its conversion into other functional groups, such as ureas.
The cleavage of N-phenylcarbamates can be achieved under specific conditions. One reported method involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) and tetrabutylammonium (B224687) nitrite (B80452) (Bu₄NNO₂) in pyridine (B92270) at room temperature. researchgate.netfao.org This provides a pathway for selective deprotection without affecting other protecting groups that might be present in the molecule. researchgate.netfao.org
Alternatively, the phenylcarbamate of a secondary amine like that in this compound can be transformed. Under basic conditions, phenylcarbamates derived from primary amines are known to react through an E1cb-type mechanism, which involves the in situ formation of an isocyanate intermediate. acs.orgnih.gov This reactive isocyanate can then be trapped by a nucleophile. For instance, treatment with an amine can lead to the formation of a dissymmetric urea (B33335), demonstrating the utility of the phenylcarbamate as a precursor to other important functional groups. nih.gov The thermal cleavage of related methyl phenyl carbamates to generate phenyl isocyanate and methanol (B129727) further supports the accessibility of the isocyanate intermediate from carbamate precursors. researchgate.net
Stereochemical Control in Azetidine Transformations
Achieving stereochemical control is a paramount objective in the synthesis of complex molecules. For azetidine derivatives, which often contain multiple stereocenters, both diastereoselective and enantioselective strategies are crucial for accessing specific, stereochemically pure isomers.
Diastereoselective Synthesis
Diastereoselective synthesis involves controlling the formation of new stereocenters in a molecule that already contains one or more stereocenters. In azetidine chemistry, this can be achieved through various ring-forming and ring-functionalization reactions.
A notable example is a two-step method for the synthesis of 2-arylazetidines. acs.orgsemanticscholar.org In this kinetically controlled process, a superbase-induced ring closure of an N-substituted aminomethyloxirane proceeds with high diastereoselectivity. acs.orgsemanticscholar.org Spectroscopic analysis of the products confirms that the substituents at the C2 and C3 positions of the azetidine ring are situated in a trans geometry. acs.orgsemanticscholar.org This demonstrates that the reaction pathway favors the formation of one diastereomer over the other.
Furthermore, methods have been developed for preparing diversely substituted N-aryl-2-cyanoazetidines from β-amino alcohols in enantiomerically pure form. organic-chemistry.org This approach allows for the synthesis of azetidines with a predictable and adjustable substitution pattern, as well as predictable diastereoselectivity. organic-chemistry.org The diastereospecific synthesis of polysubstituted azetidines from 1,3-amino alcohols with three chiral centers has also been reported, highlighting the ability to transfer existing stereochemistry into the final azetidine product with high fidelity. acs.org
Enantioselective Catalysis
Enantioselective catalysis enables the synthesis of a specific enantiomer of a chiral molecule from an achiral or racemic precursor through the use of a chiral catalyst. This approach is highly valuable for producing enantioenriched azetidine derivatives.
One powerful strategy is the use of chiral phase-transfer (PT) catalysts. For example, the enantioselective synthesis of spirocyclic azetidine oxindoles has been achieved through an intramolecular C-C bond formation. researchgate.net This reaction utilizes a novel cinchona alkaloid-derived PT catalyst, resulting in high yields and excellent enantiomeric ratios (up to 2:98 er). researchgate.net
Asymmetric Brønsted base catalysis has also been successfully applied. The aza-Michael addition of N-ester acylhydrazones to β-trifluoromethyl-α,β-unsaturated ketones can be rendered highly enantioselective by employing an L-tert-leucine-derived urea-tertiary amine bifunctional catalyst. dntb.gov.ua This method yields chiral acyclic amination products with excellent enantio- and diastereoselectivities. dntb.gov.ua
Additionally, gold-catalyzed reactions have provided a flexible route to chiral azetidin-3-ones. nih.gov A key step in this synthesis is a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. This process involves the generation of reactive α-oxogold carbene intermediates that subsequently undergo intramolecular N-H insertion to form the azetidine ring stereoselectively. nih.gov
Phenyl Azetidine 1 Carboxylate As a Key Building Block in Complex Chemical Syntheses
Role as an Intermediate in Heterocyclic Synthesis
The intrinsic ring strain and defined stereochemical features of the azetidine (B1206935) core make it an excellent starting point for synthesizing more elaborate heterocyclic structures. Phenyl azetidine-1-carboxylate, in particular, acts as a stable precursor that can be activated for various cyclization and annulation reactions.
Spirocyclic compounds, which feature two rings sharing a single atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. nih.gov Azetidine derivatives are foundational in the synthesis of spirocyclic azetidines, which can act as bioisosteres for other saturated heterocycles like piperidine (B6355638) and morpholine. domainex.co.uk
One prominent strategy involves a two-step sequence starting from common cyclic carboxylic acids. nih.gov This method first involves the synthesis of azetidinones (β-lactams), which are subsequently reduced to the corresponding spirocyclic azetidines. nih.gov Another powerful approach reacts alkenes with specific isocyanates, such as Graf's isocyanate, to yield spirocyclic β-lactam intermediates. These intermediates are then reduced, often with reagents like aluminum hydride, to produce the final "angular" spirocyclic azetidines. domainex.co.uk The phenyl carbamate (B1207046) moiety on the azetidine nitrogen can serve as a crucial protecting group during these synthetic transformations, ensuring the stability of the azetidine ring while other parts of the molecule react.
Table 1: Synthetic Approaches to Spirocyclic Azetidines
| Starting Material | Key Reagent(s) | Intermediate | Final Product |
|---|---|---|---|
| Cyclic Carboxylic Acids | Not specified | Azetidinones (β-lactams) | Spirocyclic Azetidines nih.gov |
| Alkenes (5, 6, 7-membered rings) | Graf's isocyanate, Aluminum hydride | β-lactams | "Angular" Spirocyclic Azetidines domainex.co.uk |
| Bis-imine | Methyl 1-bromocyclohexanecarboxylate | Adduct from Reformatsky reagent | Bis-spiro-cyclohexane-β-lactam nih.gov |
Fused ring systems, where two or more rings share two atoms, are another important class of molecules accessible from azetidine precursors. The reactivity of the azetidine ring or its unsaturated counterparts, azetines, can be harnessed to construct bicyclic and polycyclic frameworks. nih.gov
Azetines, which can be derived from stable precursors like this compound, are primed to undergo cycloaddition reactions due to their reactive π-bonds and ring strain. nih.gov These reactions, including [3+2] and [4+2] cycloadditions, provide access to a wide range of valuable fused-polycyclic azetidines. nih.gov Furthermore, modern photochemical methods have enabled the direct formation of functionalized, fused azetidines. The visible light-enabled intramolecular aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene within the same molecule, yields bicyclic azetidines under mild conditions with high diastereoselectivity. nih.gov This approach highlights the potential for converting appropriately substituted azetidine derivatives into complex fused systems.
Applications in the Synthesis of Functionalized Organic Molecules
Azetidines are increasingly recognized as superior structural components in drug design, often conferring improved physicochemical properties such as enhanced bioavailability and metabolic stability compared to more common five- and six-membered heterocycles. nih.govnih.gov However, the lack of efficient methods to access diversely functionalized azetidines has historically limited their use. nih.gov this compound serves as a stable, manipulable scaffold for introducing a variety of functional groups.
Recent advances have opened new pathways for azetidine functionalization. Visible light-mediated photocatalysis, for instance, allows for the synthesis of highly functionalized azetidines from readily available precursors containing imine and alkene moieties. nih.gov Another innovative method is a multicomponent reaction that utilizes the strain-release functionalization of azabicyclobutanes to generate azetidine derivatives with a C3 all-carbon quaternary center. thieme-connect.de The N-O bond in some resulting azetidine products can be readily cleaved to provide the free, functionalized azetidine, which can then undergo further diversification. nih.gov
Table 2: Examples of Functionalized Molecules from Azetidine Precursors
| Precursor Type | Reaction | Resulting Structure | Key Features |
|---|---|---|---|
| Imine and alkene precursors | Visible light-enabled aza Paternò-Büchi reaction | Bicyclic azetidines (e.g., 2-pyridyl azetidine) | High diastereoselectivity, mild conditions nih.gov |
| Azabicyclobutanes (ABBs) | Dual Copper/Photoredox Catalysis | Azetidines with C3 quaternary center | Multicomponent reaction, strain-release thieme-connect.de |
| N-(1-phenylethyl)aziridine-2-carboxylates | Reductive aziridine (B145994) ring opening | Functionalized amino alcohols | Versatile intermediates for drugs like (R,R)-formoterol beilstein-journals.org |
Precursor for Advanced Carbamate Derivatives
The phenoxycarbonyl group on the azetidine nitrogen is not merely a protecting group; it is a reactive handle that allows the molecule to serve as a precursor for a variety of other carbamate and urea (B33335) derivatives. The synthesis of carbamates is a fundamental transformation in medicinal chemistry and materials science. nih.gov
Phenyl carbamates exhibit chemoselective reactivity. While stable under many conditions, they can be activated to react with nucleophiles. For example, phenyl carbamates derived from primary amines can react to form ureas. nih.gov This reactivity is harnessed in synthetic strategies where a stable phenyl carbamate is used as a carbonyl source. Reagents such as Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate, which contains the key phenyl carboxylate functional group, have been developed as efficient carbonyl transfer agents. nih.govorganic-chemistry.orgresearchgate.net These reagents react with amines under mild conditions to selectively and efficiently produce a wide range of carbamates and ureas, with the pyridazinone byproduct often being recoverable. nih.govorganic-chemistry.org This methodology underscores the utility of the phenyl carboxylate moiety as a versatile synthon for constructing more advanced carbamate and urea structures.
Table 3: Transformation of Phenyl Carbamate Moieties
| Reagent/Starting Material | Reactant | Product | Conditions |
|---|---|---|---|
| Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate | Aromatic or Aliphatic Amines | Carbamates | Mild, Room Temperature nih.govorganic-chemistry.org |
| Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate | Aromatic amine, then Aliphatic amine | Unsymmetrical Ureas | One-pot, Mild nih.govorganic-chemistry.org |
| Phenyl carbamates of primary amines | Catalytic TBAF (Tetrabutylammonium fluoride) | Symmetrical Urea | Room Temperature nih.gov |
Mechanistic and Theoretical Investigations on Phenyl Azetidine 1 Carboxylate Reactivity
Elucidation of Reaction Mechanisms in Azetidine (B1206935) Synthesis
The construction of the azetidine ring is a fundamental challenge that has been addressed through various synthetic strategies. Mechanistic studies have revealed several key pathways, including cycloadditions and rearrangements, that govern the formation of this strained heterocyclic system.
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents one of the most direct methods for synthesizing azetidines. nih.gov When these reactions are induced by triplet sensitization, they are proposed to proceed through a stepwise mechanism involving a 1,4-diradical intermediate. nih.govresearchgate.net
The process begins with the photoexcitation of a precursor, such as a 2-isoxazoline-3-carboxylate, to its triplet state via energy transfer from a photocatalyst. researchgate.netrsc.org This excited species then adds to an alkene in a stepwise manner. The formation of the first carbon-carbon bond generates a 1,4-diradical intermediate. The stereochemical outcome of the reaction is influenced by the stability of this intermediate, where steric interactions are minimized. researchgate.net Subsequent intersystem crossing to the singlet state is followed by ring closure to form the final azetidine product. nih.gov
Table 1: Key Steps in Diradical Photocycloaddition for Azetidine Synthesis
| Step | Description | Intermediate Species |
|---|---|---|
| 1 | Triplet Energy Transfer | Photoexcited sensitizer (B1316253) and ground-state imine precursor |
| 2 | Stepwise C-C Bond Formation | 1,4-Diradical Intermediate |
| 3 | Intersystem Crossing | Singlet State Diradical |
This table summarizes the proposed mechanistic steps for the triplet-sensitized aza Paternò-Büchi reaction.
Control experiments have demonstrated the necessity of the triplet energy transfer pathway, as direct irradiation often fails to yield the desired product. researchgate.net
While not as commonly cited in the context of Phenyl azetidine-1-carboxylate synthesis specifically, zwitterionic intermediates are known to play a role in certain heterocyclic ring-forming reactions. For instance, in some cycloaddition or rearrangement pathways, the polarization of bonds can lead to the formation of intermediates possessing both a positive and a negative charge on different atoms. These intermediates can be influential in determining the reaction's regioselectivity and stereoselectivity before collapsing to the final cyclic product.
A significant advancement in azetidine synthesis involves titanium(IV)-mediated coupling reactions that are proposed to proceed via a Kulinkovich-type mechanism. rsc.orgresearchgate.net This methodology has been successfully applied to the synthesis of spirocyclic NH-azetidines from oxime ethers and Grignard reagents or terminal olefins. researchgate.net
The proposed mechanism involves the formation of a titanacyclopropane intermediate from the reaction of a titanium(IV) alkoxide with a Grignard reagent. researchgate.netwikipedia.org This titanacyclopropane acts as a 1,2-dianion equivalent. It then inserts into the 1,2-dielectrophilic oxime ether, leading to the formation of the four-membered azetidine ring. researchgate.net This pathway is particularly valuable for creating structurally diverse and densely functionalized azetidines that are otherwise difficult to access. rsc.org
Table 2: Proposed Steps in Kulinkovich-Type Azetidine Synthesis
| Step | Reactants | Key Intermediate | Product Formation |
|---|---|---|---|
| 1 | Ti(Oi-Pr)₄ + Grignard Reagent | Titanacyclopropane | - |
This table outlines the key transformations in the Ti(IV)-mediated synthesis of azetidines via a proposed Kulinkovich-type mechanism. rsc.orgresearchgate.net
The nih.govresearchgate.net-Stevens rearrangement offers a powerful strategy for the one-carbon ring expansion of aziridines to form azetidines. nih.govacs.org This transformation is initiated by the formation of an ammonium (B1175870) ylide. Specifically, an aziridinium (B1262131) ylide intermediate is generated, which then undergoes the rearrangement. nih.govthieme-connect.com
A significant challenge in this reaction is controlling the fate of the highly reactive aziridinium ylide, which can also undergo a competing cheletropic extrusion of an olefin. nih.gov However, biocatalytic systems using engineered cytochrome P450 enzymes have been developed that can selectively promote the nih.govresearchgate.net-Stevens rearrangement with high enantioselectivity. nih.govacs.org These "carbene transferase" enzymes create a confined active site that favors the rearrangement pathway over the extrusion side reaction, likely by controlling the conformation of the radical intermediates involved. thieme-connect.com This biocatalytic approach represents a significant advance in asymmetric azetidine synthesis. thieme-connect.com
Computational Chemistry and DFT Studies of Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reactivity and mechanistic details of azetidine chemistry. nih.govchemrxiv.org DFT calculations allow researchers to model transition states, calculate activation energies, and predict the regioselectivity and stereoselectivity of reactions.
For instance, DFT studies have been employed to understand the regioselectivity in the intramolecular aminolysis of epoxy amines to form azetidines. nih.gov These studies suggested that the coordination of a Lanthanum(III) catalyst to the substrate and/or product is a key factor in determining the outcome of the reaction. nih.gov Similarly, computational analyses have been used to probe the mechanism of photocatalytic methods that generate radical intermediates for the synthesis of functionalized azetidines. chemrxiv.org These theoretical investigations provide insights into reaction pathways that are often difficult to probe experimentally, helping to rationalize observed outcomes and guide the design of new synthetic methods.
Influence of Ring Strain on Reactivity and Selectivity
The reactivity of azetidines is fundamentally governed by their considerable ring strain, estimated to be approximately 25.4 kcal/mol. researchgate.netrsc.org This inherent strain energy provides a thermodynamic driving force for reactions that lead to ring-opening, allowing the four-membered ring to relieve its torsional and angle strain. rsc.orgresearchwithrutgers.comnih.gov
This strain-driven reactivity makes azetidines valuable synthetic intermediates. researchwithrutgers.com For example, under appropriate conditions, the N-C σ-bond can be cleaved, a process that is significantly more challenging than in the more strained aziridines but still accessible. rsc.org The controlled release of this ring strain can be harnessed to drive reactions and influence selectivity. For example, in strain-release difunctionalization reactions, azabicyclo[1.1.0]butanes (highly strained precursors) react with radical species to predictably form two new bonds, leading to functionalized azetidines. chemrxiv.org The stability issues sometimes observed in N-substituted azetidines, such as acid-mediated intramolecular ring-opening, are also a direct consequence of this inherent strain. nih.gov Therefore, understanding and manipulating the ring strain is a key principle in the design and execution of synthetic strategies involving this compound and related structures.
Advanced Methodologies and Future Research Avenues for Phenyl Azetidine 1 Carboxylate Chemistry
Development of Novel Catalytic Systems
The development of innovative catalytic systems is paramount for the efficient and selective synthesis and functionalization of azetidine (B1206935) rings. Recent progress has been notable in the areas of photoredox and copper catalysis, offering mild and versatile approaches to these strained heterocycles.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging complex C-C bonds under mild conditions. digitellinc.com This methodology has been successfully applied to the decarboxylative alkylation of 3-aryl-azetidines. In these reactions, a photocatalyst, upon excitation with visible light, facilitates the generation of a radical intermediate from a carboxylic acid precursor, which then reacts with an activated alkene. digitellinc.com While direct examples involving Phenyl azetidine-1-carboxylate are not extensively documented, the amenability of related N-substituted azetidine-3-carboxylic acids to this transformation suggests a promising avenue for the late-stage functionalization of the this compound core. digitellinc.comescholarship.org The general scheme for this transformation is depicted below:
Copper Catalysis: Copper-catalyzed reactions have also shown significant promise in the synthesis of azetidines. A notable example is the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes to construct the azetidine ring. nih.gov This [3+1] radical cascade cyclization proceeds under mild conditions and tolerates a range of functional groups. nih.gov The proposed mechanism involves the formation of an α-aminoalkyl radical, which then engages in a cascade reaction with the alkyne to form the four-membered ring. nih.gov The versatility of this method suggests its potential applicability to the synthesis of precursors for this compound.
| Catalyst System | Reaction Type | Substrate Scope | Key Features |
| Iridium or Ruthenium Photocatalysts | Photoredox Decarboxylative Alkylation | 3-Aryl-azetidine-3-carboxylic acids, activated alkenes | Mild reaction conditions, broad functional group tolerance, late-stage functionalization potential. digitellinc.comescholarship.org |
| Copper Complexes (e.g., [(DPEphos)(bcp)Cu]PF₆) | Photo-induced [3+1] Radical Annulation | Aliphatic amines, alkynes | Atom-economic, construction of highly substituted azetidines. nih.gov |
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of valuable chemical entities, and the production of azetidines is no exception. A significant advancement in this area is the application of continuous flow chemistry.
Continuous Flow Synthesis: Flow chemistry offers several advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. uniba.itacs.orgacs.orgnih.govresearchgate.net A continuous flow synthesis of 3-substituted azetidines has been developed using N-Boc-3-iodoazetidine as a versatile precursor. uniba.itacs.orgacs.orgnih.govresearchgate.net In this process, the iodoazetidine is subjected to a halogen-lithium exchange in a microreactor, and the resulting lithiated intermediate is immediately trapped with an electrophile. uniba.itacs.orgacs.orgnih.govresearchgate.net The use of cyclopentyl methyl ether (CPME), a greener solvent alternative, further enhances the sustainability of this method. uniba.itacs.orgacs.orgnih.govresearchgate.net This methodology provides a robust and scalable platform for the synthesis of a wide range of functionalized azetidines, which could be readily adapted for the synthesis of this compound derivatives.
| Green Chemistry Approach | Key Technology | Advantages | Relevance to this compound |
| Continuous Flow Synthesis | Microreactor Technology | Enhanced safety, scalability, precise control of reaction parameters, use of greener solvents. uniba.itacs.orgacs.orgnih.govresearchgate.net | Provides a sustainable and scalable route to functionalized azetidine precursors. |
Mechanistic Insights for Predictive Synthesis
A deep understanding of reaction mechanisms is crucial for the rational design of synthetic routes and the prediction of reaction outcomes. Computational studies, particularly using Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of reaction pathways in azetidine chemistry.
For instance, computational studies have been employed to understand the reactivity and selectivity of 1,3-dipolar cycloaddition reactions involving phenyl azide, a key structural component of the target molecule. rsc.orgresearchgate.net These studies help in rationalizing the electronic and steric factors that govern the cycloaddition process. rsc.orgresearchgate.net While specific computational studies on this compound are limited, the insights gained from related systems can guide the design of new reactions and the optimization of existing ones. For example, understanding the factors that control the regioselectivity of cycloaddition reactions can enable the synthesis of specific isomers of more complex azetidine-containing molecules. rsc.orgresearchgate.net
Furthermore, computational models can be used to investigate the stability of reaction intermediates and the energy barriers of transition states, providing a predictive framework for catalyst design and the selection of optimal reaction conditions. mdpi.com
Exploration of New Synthetic Applications
The unique strained-ring system of azetidines makes them valuable building blocks for the synthesis of more complex molecular architectures. A significant area of exploration is their use in cycloaddition reactions.
[2+2] Photocycloaddition (Aza Paternò-Büchi Reaction): The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to functionalized azetidines. nih.gov Recent advancements have enabled this reaction to be carried out using visible light, making it a milder and more accessible method. nih.gov This approach allows for the rapid construction of the azetidine core with a high degree of stereocontrol. The application of this methodology to imines derived from phenyl carbamates could provide a novel and efficient synthesis of this compound and its derivatives.
1,3-Dipolar Cycloaddition Reactions: Azomethine ylides can undergo 1,3-dipolar cycloaddition reactions with dipolarophiles to generate spirocyclic azetidines. whiterose.ac.uk This strategy has been employed to synthesize novel scaffolds containing both an azetidine and another heterocyclic ring. whiterose.ac.uk The use of tert-butyl-3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate as a dipolarophile in such reactions highlights the potential of this compound derivatives to participate in similar transformations, leading to the creation of diverse and complex molecular structures. whiterose.ac.uk
| Synthetic Application | Reaction Type | Products | Potential for this compound |
| Aza Paternò-Büchi Reaction | [2+2] Photocycloaddition | Functionalized azetidines | A direct and stereocontrolled route to the this compound core. nih.gov |
| 1,3-Dipolar Cycloaddition | Cycloaddition of azomethine ylides | Spirocyclic azetidines | Access to novel and complex scaffolds incorporating the this compound motif. whiterose.ac.uk |
Q & A
Basic: What are the common synthetic routes for phenyl azetidine-1-carboxylate derivatives?
This compound derivatives are typically synthesized via multi-step procedures involving protective group strategies. For example, tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate is prepared from tert-butyl 3-oxoazetidine-1-carboxylate using hydroxylamine in i-PrOH, followed by purification and characterization via NMR and HRMS . Benzyl-protected analogs, such as benzyl 3-(methylamino)azetidine-1-carboxylate, are synthesized via reductive amination or alkylation, with careful selection of solvents (e.g., DCM or THF) and catalysts (e.g., Pd/C for hydrogenolysis) . Key steps include protecting the azetidine nitrogen, functionalizing the 3-position, and deprotecting under acidic or basic conditions.
Advanced: How can reaction conditions be optimized for stereoselective synthesis of this compound analogs?
Stereoselectivity in azetidine derivatives often requires chiral auxiliaries or asymmetric catalysis. For instance, tert-butyl 3-iodoazetidine-1-carboxylate can undergo Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ and a chiral ligand (e.g., BINAP) to control stereochemistry . Solvent polarity (e.g., DMF vs. toluene) and temperature (-20°C to 80°C) critically influence enantiomeric excess. Monitoring via chiral HPLC and comparing optical rotation with literature data are essential for validation .
Basic: Which spectroscopic techniques are critical for characterizing this compound derivatives?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., azetidine ring protons at δ 3.5–4.5 ppm) and carbonyl signals (δ 165–175 ppm) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ for C₁₂H₁₆N₂O₂ at m/z 220.2676 ).
- X-ray crystallography : Resolves crystal packing and bond angles using SHELX software, particularly for validating stereochemistry .
Advanced: What strategies resolve contradictions in crystallographic data when using SHELX?
Data contradictions (e.g., twinning or disordered solvent) require iterative refinement in SHELXL. For twinned data, use the TWIN/BASF commands to refine twin fractions. For disorder, apply PART/SUMP constraints and validate with R₁/Rfree metrics. Cross-verify with DFT-calculated structures (e.g., Gaussian09) to reconcile bond-length discrepancies .
Basic: How should this compound be stored to ensure stability?
Store under inert gas (Ar/N₂) in sealed, light-resistant containers at 2–8°C. Avoid moisture due to hydrolysis risks of the carboxylate ester. Use desiccants (e.g., silica gel) in storage vials . For lab handling, employ gloves, safety glasses, and fume hoods to minimize exposure .
Advanced: How to design this compound derivatives for improved pharmacokinetic properties?
Modify the azetidine 3-position to enhance solubility or bioavailability:
- Introduce polar groups (e.g., hydroxyl or amine) via Mitsunobu or reductive amination .
- Replace tert-butyl with PEGylated chains to increase hydrophilicity .
- Assess logP and permeability using Caco-2 assays or in silico tools (e.g., SwissADME). Validate metabolic stability in hepatic microsome assays .
Advanced: What computational methods integrate with experimental data to predict reactivity?
Combine DFT (e.g., B3LYP/6-31G*) for transition-state modeling with molecular docking (AutoDock Vina) to predict binding affinities. Cross-reference computed NMR shifts (GIAO method) with experimental data to validate conformers. Use SHELX-refined crystallographic coordinates as input for simulations .
Basic: What safety protocols are essential when handling azetidine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
